molecular formula C11H9ClF3NO3S B3109042 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride CAS No. 169949-39-7

2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride

Cat. No.: B3109042
CAS No.: 169949-39-7
M. Wt: 327.71 g/mol
InChI Key: XYIKTLMPVJQPCE-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride ( 169949-39-7) is a high-purity chemical intermediate designed for research applications. This compound features a sulfonyl chloride group, making it a highly reactive electrophile suitable for introducing the 1,2,3,4-tetrahydroisoquinoline moiety into more complex molecules via sulfonamide bond formation. The 2,2,2-trifluoroacetyl group serves as a protecting group for the secondary amine, enhancing the compound's stability during synthesis and allowing for selective deprotection under mild conditions . With a molecular formula of C 11 H 9 ClF 3 NO 3 S and a molecular weight of 327.71 g/mol, this reagent is a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of compound libraries targeting neurological disorders and other therapeutic areas . As a moisture-sensitive solid, it requires careful handling and storage under inert conditions, sealed in a dry environment at 2-8°C to maintain its reactivity and purity . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO3S/c12-20(18,19)9-2-1-8-6-16(4-3-7(8)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIKTLMPVJQPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline structure. The trifluoroacetyl group can be introduced via acylation using trifluoroacetyl chloride under anhydrous conditions. Finally, the sulfonyl chloride group is added through sulfonation, often using chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols) under basic conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with various functional groups replacing the sulfonyl chloride.

    Reduction: Compounds with a trifluoromethyl group.

    Oxidation: Isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in:

  • Dopamine D3 Receptor Modulation : Research indicates that tetrahydroisoquinoline derivatives can act as modulators of dopamine receptors, particularly the D3 receptor, which is significant in treating neuropsychiatric disorders such as schizophrenia .
  • Antipsychotic Agents : Several studies have highlighted the efficacy of related compounds in managing symptoms of psychosis through their interaction with neurotransmitter systems .

Organic Synthesis

The sulfonyl chloride functional group allows for versatile reactions in organic synthesis:

  • Acylation Reactions : The compound can be used to introduce sulfonyl groups into various substrates, facilitating the synthesis of complex molecules .
  • Formation of Amides and Esters : It serves as a reagent for the preparation of amides and esters from corresponding amines and alcohols respectively, enhancing the diversity of synthetic pathways available to chemists .

Material Science

Research into polymer chemistry has identified potential applications for this compound in creating new materials:

  • Polymerization Initiators : The reactive sulfonyl chloride can initiate polymerization processes, leading to novel polymeric materials with unique properties .
  • Functional Coatings : Its ability to modify surfaces at the molecular level allows for the development of functional coatings with specific properties such as hydrophobicity or increased adhesion .

Case Study 1: Dopamine Receptor Modulation

A study published in a pharmacology journal examined the effects of tetrahydroisoquinoline derivatives on dopamine receptor activity. Researchers found that specific modifications to the isoquinoline structure enhanced binding affinity to the D3 receptor, suggesting a pathway for developing new antipsychotic medications.

Case Study 2: Synthesis of Novel Antidepressants

In another study focused on antidepressant development, researchers utilized 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride as a key intermediate. The resulting compounds exhibited significant antidepressant-like activity in animal models.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The trifluoroacetyl group can enhance the compound’s binding affinity to certain molecular targets, while the sulfonyl chloride group can facilitate covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Positions Key Functional Groups Synthesis Method Applications Reference CAS/ID
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride Trifluoroacetyl (C2), sulfonyl chloride (C6) Sulfonyl chloride, trifluoroacetyl Chlorosulfonation of precursor MGAT2 inhibitor intermediates 169949-39-7, 61563-39-1
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride Acetyl (C2), sulfonyl chloride (C7) Sulfonyl chloride, acetyl Similar chlorosulfonation Less reactive intermediates 35760-18-0
5,7-Dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid Trifluoroacetyl (C2), carboxylic acid (C6), Cl (C5,7) Carboxylic acid, trifluoroacetyl Multi-step substitution and hydrolysis Lifitegrast synthesis intermediate N/A
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride Trifluoromethyl (C6) Trifluoromethyl, hydrochloride Direct substitution and salt formation Lipophilic building blocks AGN-PC-03EXJL

Structural and Electronic Differences

  • Positional Isomerism: The 6-sulfonyl chloride isomer (target compound) exhibits distinct reactivity compared to the 7-sulfonyl chloride analogue (e.g., 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride). The electron-withdrawing sulfonyl chloride at position 6 enhances electrophilicity at the adjacent carbon, favoring nucleophilic substitution reactions .
  • Trifluoroacetyl vs. Acetyl : The trifluoroacetyl group in the target compound provides stronger electron-withdrawing effects than acetyl, increasing stability toward hydrolysis and altering metabolic pathways in drug candidates .
  • Functional Group Variations: Replacement of sulfonyl chloride with carboxylic acid (e.g., in 5,7-dichloro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid) shifts applications from sulfonamide formation to peptide coupling or esterification .

Stability and Handling

  • Moisture Sensitivity: Sulfonyl chlorides (target compound and 7-isomer) require anhydrous storage, while hydrochloride salts (e.g., 6-(trifluoromethyl)-tetrahydroisoquinoline hydrochloride) are more stable but less reactive .
  • Thermal Stability : The trifluoroacetyl group improves thermal stability compared to acetylated analogues, enabling higher-temperature reactions .

Biological Activity

The compound 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride (CAS Registry Number: 55649-51-9) is a derivative of tetrahydroisoquinoline, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its effects in various pharmacological contexts.

  • Molecular Formula: C11H10F3ClN2O3S
  • Molecular Weight: 327.71 g/mol
  • Melting Point: 102°C to 106°C
  • IUPAC Name: 2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-7-sulfonyl chloride

Biological Activity Overview

Research indicates that compounds within the tetrahydroisoquinoline family exhibit a range of biological activities including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific compound in focus has shown promise in various studies:

Anti-Cancer Activity

  • Mechanism of Action:
    • The compound has been associated with the inhibition of Bcl-2 family proteins which are crucial for cancer cell survival. Inhibition of these proteins can lead to increased apoptosis in cancer cells .
    • A study demonstrated that derivatives similar to this compound induced caspase-3 activation and apoptosis in Jurkat cells in a dose-dependent manner .
  • Case Studies:
    • Research on substituted tetrahydroisoquinolines indicated that they possess significant binding affinities to Bcl-2 and Mcl-1 proteins (Ki = 5.2 µM), suggesting their potential as anti-cancer agents .

Anti-Inflammatory Effects

The compound's sulfonyl chloride group may contribute to its anti-inflammatory properties. Compounds with similar structures have been noted for their ability to reduce inflammatory markers and cytokine production in various models .

Data Tables

Activity Effect Reference
Anti-CancerInduces apoptosis via Bcl-2 inhibition
Anti-InflammatoryReduces cytokine production

Research Findings

Recent studies highlight the versatility of tetrahydroisoquinoline derivatives:

  • In vitro assays have shown that these compounds can inhibit cell proliferation across several cancer cell lines .
  • The trifluoroacetyl group enhances lipophilicity and cellular uptake, potentially increasing bioavailability and efficacy against tumor cells .

Q & A

Q. What are the critical steps in synthesizing 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride?

Answer: The synthesis typically involves:

Tetrahydroisoquinoline core preparation : Cyclization of phenethylamine derivatives via Bischler-Napieralski or Pictet-Spengler reactions.

Trifluoroacetylation : Reacting the amine group with trifluoroacetic anhydride (TFAA) under anhydrous conditions (e.g., DCM, 0–5°C) to avoid hydrolysis .

Sulfonation : Introducing the sulfonyl chloride group using chlorosulfonic acid (ClSO₃H) at controlled temperatures (0–10°C) to prevent over-sulfonation.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from dry ether) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5) and NMR.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., tetrahydroisoquinoline aromatic protons at δ 6.8–7.2 ppm, sulfonyl chloride protons absent due to deshielding).
  • ¹⁹F NMR : Confirm trifluoroacetyl group presence (distinct triplet at δ -70 to -75 ppm).
  • IR Spectroscopy : Detect sulfonyl chloride (S=O stretch ~1370–1400 cm⁻¹) and trifluoroacetyl (C=O stretch ~1680–1720 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine isotopes).

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Under inert atmosphere (argon) at -20°C in airtight, amber glass vials to prevent moisture absorption and photodegradation.
  • Handling : Use anhydrous solvents (e.g., dry DCM) and gloveboxes for reactions. Monitor for hydrolysis (e.g., HCl gas evolution indicates sulfonyl chloride degradation).

Advanced Research Questions

Q. How can competing reaction pathways during sulfonylation be mitigated?

Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce nucleophilic interference.
  • Temperature Control : Maintain sub-10°C conditions to suppress side reactions (e.g., sulfonate ester formation).
  • Catalyst Optimization : Add catalytic pyridine to scavenge HCl, accelerating sulfonyl chloride formation .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust stoichiometry dynamically.

Q. What computational methods predict the reactivity of the trifluoroacetyl group in nucleophilic environments?

Answer:

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to map reactive sites on the trifluoroacetyl group.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. DCM) on hydrolysis kinetics. Studies show trifluoroacetyl’s electron-withdrawing nature reduces nucleophilic attack susceptibility compared to acetyl groups .
  • Transition State Analysis : Identify energy barriers for amine or alcohol nucleophiles attacking the carbonyl carbon.

Q. How should researchers resolve contradictions in stability data under varying storage conditions?

Answer:

  • Controlled Stability Studies :

    ConditionDegradation Rate (per week)Primary Degradation Product
    -20°C, dry<1%None detected
    25°C, humid15%Hydrolyzed sulfonic acid
    Light exposure10%Radical-derived dimers
  • Analytical Cross-Validation : Combine HPLC (quantify degradation) and ¹⁹F NMR (track trifluoroacetyl integrity).

  • Mechanistic Probes : Use deuterated solvents (e.g., D₂O) to isolate hydrolysis pathways via kinetic isotope effects.

Q. What strategies optimize regioselectivity in derivatization reactions involving the sulfonyl chloride group?

Answer:

  • Directed Ortho-Metalation : Use Lewis acids (e.g., AlCl₃) to direct sulfonation to specific positions on aromatic rings.
  • Protecting Group Chemistry : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to focus reactivity on the sulfonyl chloride.
  • pH Control : Perform reactions in buffered solutions (pH 7–8) to enhance nucleophilicity of target amines/thiols while minimizing hydrolysis.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride
Reactant of Route 2
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride

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